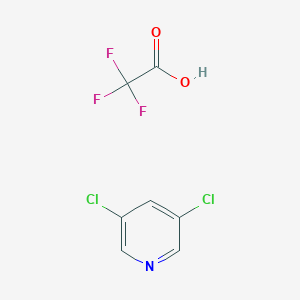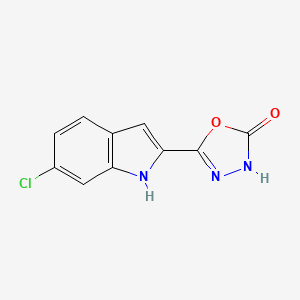![molecular formula C9H18O2Si B14398376 Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- CAS No. 87532-05-6](/img/structure/B14398376.png)
Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- is a chemical compound with a unique structure that includes a seven-membered ring and an ether group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- involves specific synthetic routes and reaction conditions. The compound contains a total of 30 bonds, including 12 non-hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 seven-membered ring, and 1 aliphatic ether . Industrial production methods typically involve the use of silane derivatives and controlled reaction environments to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products. The presence of the ether group and the seven-membered ring influences the reactivity and the types of products formed .
Scientific Research Applications
Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of more complex molecules. In biology, it can be utilized in the study of biochemical pathways and interactions. In medicine, the compound’s unique structure allows it to be explored for potential therapeutic uses. Industrially, it is employed in the production of materials and coatings that require specific chemical properties .
Mechanism of Action
The mechanism of action of Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- involves its interaction with molecular targets and pathways. The compound’s structure allows it to engage in specific chemical reactions that can alter the behavior of other molecules. The ether group and the seven-membered ring play crucial roles in its reactivity and the pathways it influences .
Comparison with Similar Compounds
Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- can be compared with other similar compounds, such as Phytol, trimethylsilyl ether, and 6H-Dibenzo[b,d]pyran, silane derivative . These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the seven-membered ring and the ether group in Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]- sets it apart from these similar compounds .
Properties
CAS No. |
87532-05-6 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
trimethyl(2,3,4,5-tetrahydrooxepin-7-yloxy)silane |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9-7-5-4-6-8-10-9/h7H,4-6,8H2,1-3H3 |
InChI Key |
QFTZNDXGRJJETP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


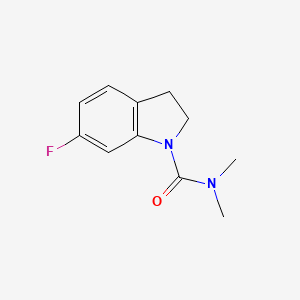
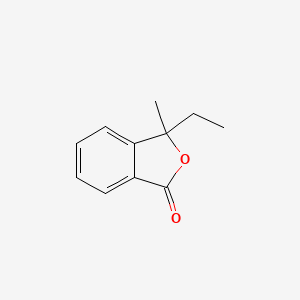
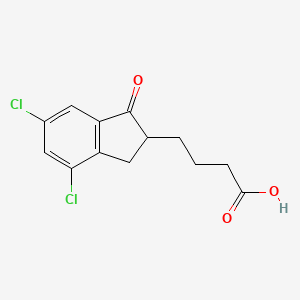
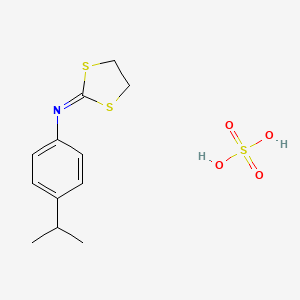
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
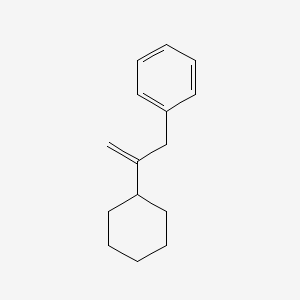
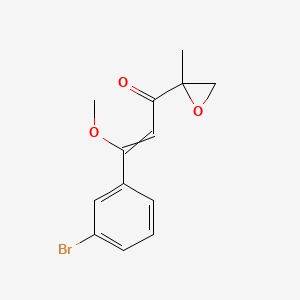
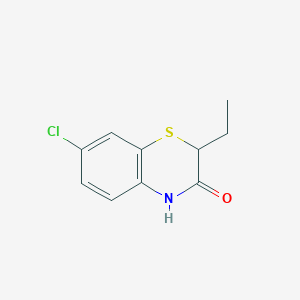

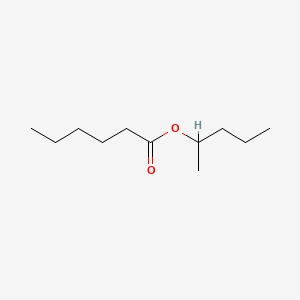
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
